N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide: is a synthetic organic compound, which finds its significance in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyrimidine moiety bonded to an aminophenyl group, further linked to a dimethylbenzamide group, making it a highly versatile molecule in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide typically involves multi-step organic synthesis. A common synthetic route starts with the formation of the pyrimidine core, followed by its functionalization with a dimethylamino group. The subsequent coupling with a 4-aminoacetophenone derivative results in the formation of the intermediate compound, which is then further reacted with 3,4-dimethylbenzoyl chloride to yield the final product. Key reaction conditions include the use of strong bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial-scale production of this compound involves optimized reaction pathways to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure consistent quality. The use of catalysts and controlled temperature and pressure conditions also plays a crucial role in the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide: undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions using hydrogenation catalysts can convert this compound into its corresponding amines.
Substitution: : The presence of aromatic rings makes it susceptible to electrophilic and nucleophilic substitution reactions, which are useful in further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Palladium on carbon, sodium borohydride
Substituents: Halogens, alkyl groups, nitro groups Conditions often involve controlled temperature settings (0-100°C) and inert atmospheres (e.g., nitrogen or argon).
Major Products Formed
Major products from these reactions include various functionalized derivatives, such as halogenated or nitro-substituted analogs, and reduced forms like corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it valuable in the design of novel compounds with potential pharmaceutical applications.
Biology
In biological research, this compound serves as a probe for studying cellular processes and enzyme activities. Its structural features allow for interactions with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
The compound holds promise in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its potential therapeutic applications are being explored in areas such as oncology, infectious diseases, and neurological disorders.
Industry
In the industrial sector, This compound is utilized in the manufacturing of specialty chemicals, dyes, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound's aminophenyl and dimethylamino groups facilitate binding to active sites, thereby modulating the activity of target proteins. Pathways affected include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide stands out due to its unique combination of pyrimidine and benzamide moieties. This structural arrangement provides distinct physicochemical properties and biological activities.
Similar Compounds
Some similar compounds include:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethylbenzamide
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethylbenzamide: These compounds share the pyrimidine core but differ in the substitution patterns on the benzamide ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-14-6-7-17(12-15(14)2)21(28)24-18-8-10-19(11-9-18)25-22-23-16(3)13-20(26-22)27(4)5/h6-13H,1-5H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTCQWQLUNDIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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